2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid
Brand Name: Vulcanchem
CAS No.: 1099119-78-4
VCID: VC2913109
InChI: InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+
SMILES: C1=CC(=CN=C1)C=CC(=O)NCC(=O)O
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid

CAS No.: 1099119-78-4

Cat. No.: VC2913109

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid - 1099119-78-4

Specification

CAS No. 1099119-78-4
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name 2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
Standard InChI InChI=1S/C10H10N2O3/c13-9(12-7-10(14)15)4-3-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+
Standard InChI Key GXMPRVGQKVEKHW-ONEGZZNKSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C/C(=O)NCC(=O)O
SMILES C1=CC(=CN=C1)C=CC(=O)NCC(=O)O
Canonical SMILES C1=CC(=CN=C1)C=CC(=O)NCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid is a chemical compound characterized by its distinctive molecular structure. It features a pyridine ring connected to an α,β-unsaturated amide linkage, which is further bonded to a glycine moiety. This compound is also known by several synonyms including (3-(Pyridin-3-yl)acryloyl)glycine . The compound's structure incorporates both basic elements from the pyridine ring and acidic properties from the carboxylic acid group, making it an amphoteric molecule with interesting chemical behavior.

The molecular structure presents several key features that contribute to its potential reactivity and biological activity:

  • A pyridine ring that provides aromatic character and potential for hydrogen bond acceptance

  • An α,β-unsaturated carbonyl system that can participate in Michael addition reactions

  • An amide linkage that offers hydrogen bond donor and acceptor capabilities

  • A terminal carboxylic acid group that enables additional hydrogen bonding and potential for salt formation

These structural elements combine to create a compound with versatile chemical properties and potential for interactions with various biological targets.

Physicochemical Properties

The physicochemical properties of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid are essential for understanding its behavior in different environments and its potential applications. The following table summarizes the key physical and chemical properties of this compound based on available data:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃
Molar Mass206.2 g/mol
CAS Number1099119-78-4
MDL NumberMFCD11648264
Density1.311±0.06 g/cm³ (Predicted)
Boiling Point525.4±50.0 °C (Predicted)
pKa3.56±0.10 (Predicted)
SMILES CodeO=C(O)CNC(/C=C/C1=CC=CN=C1)=O

The moderate pKa value (3.56) indicates that this compound would be partially ionized at physiological pH, which has implications for its solubility, membrane permeability, and interactions with biological targets. The high predicted boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid and amide groups.

Structural Analogs and Comparative Analysis

2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid shares structural similarities with several compounds that have been studied for various applications. Comparing these analogs provides insights into structure-activity relationships and potential applications of our target compound.

Comparison with Structural Analogs

The following table presents a comparison of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid with structurally related compounds:

CompoundStructural FeaturesKey DifferencesSource
2-[3-(Furan-2-yl)prop-2-enamido]acetic acidFuran ring with acrylamide and glycine moietiesReplacement of pyridine with furan
3-(Pyridin-3-yl)prop-2-enamidePyridine ring with acrylamideAbsence of glycine moiety
2-[(Pyridin-2-yl)formamido]acetic acidPyridine ring with formamide and glycinePyridine at 2-position; saturated linkage
2-Amino-2-(pyridin-3-yl)acetic acidPyridine ring directly bonded to glycineAbsence of acrylamide linker
2-Oxo-2-(pyridin-3-yl)acetic acidPyridine ring with α-keto acidShorter chain; ketone instead of amide

This comparative analysis highlights the structural uniqueness of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid among related compounds, particularly in the combination of the pyridine ring position, the unsaturated linkage, and the glycine moiety.

Structure-Activity Relationship Implications

The structural variations among these analogs suggest several potential structure-activity relationship (SAR) considerations:

  • The position of the nitrogen in the pyridine ring (2- vs. 3-position) affects electronic distribution and hydrogen bonding capabilities

  • The presence of the unsaturated linkage in the acrylamide portion introduces conformational rigidity and potential for Michael addition reactions

  • The glycine moiety provides additional hydrogen bonding sites and introduces a carboxylic acid group that can engage in ionic interactions

These SAR considerations could guide the design of derivatives with optimized properties for specific applications.

Potential ApplicationStructural BasisRelated Compounds
Enzyme InhibitionStructural similarity to natural substrates; potential for covalent interactionsPyridopyrimidine inhibitors
Anti-inflammatory ActivityStructural elements similar to known NSAIDsN-pyridinylindolylpropanamides
Anticancer Activityα,β-unsaturated carbonyl system; potential for interactions with cellular targetsPyrazoline-based heterocyclic hybrids

Chemical and Biochemical Applications

Beyond potential therapeutic applications, 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid might find utility in various chemical and biochemical applications:

  • As a building block for the synthesis of more complex molecules, particularly in the preparation of peptidomimetics

  • As a probe for studying protein-ligand interactions, leveraging its ability to form hydrogen bonds and potentially engage in covalent interactions

  • As a potential chelating agent for metal ions, utilizing the nitrogen of the pyridine ring and the carboxylate group

These potential applications highlight the versatility of this compound and suggest avenues for further investigation.

Future Research Directions

Based on the structural features and potential applications of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid, several promising research directions emerge:

Synthetic Methodology Development

Development of efficient and scalable synthetic routes would be crucial for facilitating further research on this compound. Potential approaches include:

  • Optimization of coupling conditions to improve yield and purity

  • Development of one-pot synthetic procedures to streamline production

  • Exploration of green chemistry approaches, such as solvent-free conditions or catalytic methods

Biological Activity Evaluation

Comprehensive biological evaluation would be essential for identifying potential therapeutic applications:

  • Screening against various enzyme targets, particularly those known to interact with pyridine-containing compounds

  • Evaluation of anti-inflammatory, anticancer, and antimicrobial activities

  • Investigation of structure-activity relationships through the synthesis and testing of derivatives

Structure-Property Relationship Studies

Understanding the relationship between structural modifications and physicochemical properties would facilitate the rational design of derivatives:

  • Investigation of how modifications to the pyridine ring affect solubility, stability, and biological activity

  • Exploration of the impact of the double bond geometry on conformational preferences and target interactions

  • Examination of how modifications to the glycine moiety affect recognition by biological targets

These research directions highlight the potential of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid as a subject of multidisciplinary scientific investigation.

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